molecular formula C26H14Br2N2O8 B11548689 Biphenyl-4,4'-diyl bis(4-bromo-3-nitrobenzoate)

Biphenyl-4,4'-diyl bis(4-bromo-3-nitrobenzoate)

Cat. No.: B11548689
M. Wt: 642.2 g/mol
InChI Key: NFZMPXZXWZUVIP-UHFFFAOYSA-N
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Description

4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE is a complex organic compound that features both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE typically involves multiple steps. One common method includes the esterification of 4-bromo-3-nitrobenzoic acid with 4-hydroxybiphenyl, followed by further bromination and nitration reactions to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE involves its interaction with various molecular targets. The nitro and bromine groups can participate in redox reactions, influencing the compound’s reactivity. The biphenyl structure allows for π-π interactions, which can affect its binding to other molecules .

Comparison with Similar Compounds

  • 4-Bromo-3-nitrobenzonitrile
  • 4-Bromo-4’-hydroxybiphenyl
  • 1-Bromo-4-nitrobenzene
  • 4-Bromobiphenyl

Uniqueness: 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE is unique due to the presence of both bromine and nitro groups on a biphenyl scaffold.

Properties

Molecular Formula

C26H14Br2N2O8

Molecular Weight

642.2 g/mol

IUPAC Name

[4-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]phenyl] 4-bromo-3-nitrobenzoate

InChI

InChI=1S/C26H14Br2N2O8/c27-21-11-5-17(13-23(21)29(33)34)25(31)37-19-7-1-15(2-8-19)16-3-9-20(10-4-16)38-26(32)18-6-12-22(28)24(14-18)30(35)36/h1-14H

InChI Key

NFZMPXZXWZUVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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